molecular formula C4H6Na2O6 B1599268 Sodium maleate hydrate CAS No. 53172-74-0

Sodium maleate hydrate

Cat. No.: B1599268
CAS No.: 53172-74-0
M. Wt: 196.07 g/mol
InChI Key: IBVHJKDBSOUFSS-SQDRRJMKSA-L
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Description

Sodium maleate hydrate is a chemical compound that is widely used in scientific research. It is a salt of maleic acid and sodium hydroxide, with the chemical formula NaC4H3O4•xH2O. This compound is a white crystalline powder that is soluble in water and has a pH of around 7. It is commonly used as a buffering agent in biochemical and physiological experiments.

Scientific Research Applications

Atmospheric Science

Sodium maleate is studied for its hygroscopic properties and water cycles, which are of atmospheric importance. Research utilizing an electrodynamic balance at 25°C has shown that Sodium maleate particles absorb and evaporate water reversibly without hysteresis, indicating their potential in atmospheric science for understanding moisture dynamics in the air. Unlike some organic salts that neither crystallize nor deliquesce, Sodium maleate's unique behavior under varying relative humidity levels could have implications for cloud formation and atmospheric chemistry (Peng & Chan, 2001).

Pharmaceutical and Biomedical Applications

The influence of pH on drug release kinetics in sodium alginate matrices has been studied, revealing the interaction between sodium maleate and other compounds in drug delivery systems. Specifically, the study found that the release of drugs from these matrices could be significantly affected by the pH, which is crucial for targeted drug delivery and sustained release formulations (Hodsdon et al., 1995).

Material Science

Sodium maleate has been used in the creation of robust solid/electrolyte interphases on graphite anodes to suppress lithium inventory loss in lithium-ion batteries. This application is critical for enhancing battery life and efficiency, where Sodium maleate's carboxyl group contributes to the formation of a durable solid electrolyte interphase, improving the mechanical properties of graphite anodes (Shi et al., 2017).

Environmental Chemistry

Research on the chemical modifications of human dentin surfaces with Sodium hypochlorite and Sodium maleate highlights its potential in dental treatments and biomaterials. The studies focus on alterations in the dentin surface, offering insights into the development of treatments for enhancing dental procedures (Di Renzo et al., 2001).

Polymer Science

The structure and dynamics of aqueous solutions of Sodium maleate-containing alternating copolymers have been explored, showing how Sodium maleate copolymers interact in solutions, forming structures that could be used in various applications, including as thickeners, stabilizers, or in drug delivery systems (Cola et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "Sodium maleate hydrate can be synthesized by reacting maleic acid with sodium hydroxide in the presence of water.", "Starting Materials": [ "Maleic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve maleic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until completely dissolved.", "Heat the solution to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium maleate hydrate." ] }

53172-74-0

Molecular Formula

C4H6Na2O6

Molecular Weight

196.07 g/mol

IUPAC Name

disodium;(Z)-but-2-enedioate;dihydrate

InChI

InChI=1S/C4H4O4.2Na.2H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;;2*1H2/q;2*+1;;/p-2/b2-1-;;;;

InChI Key

IBVHJKDBSOUFSS-SQDRRJMKSA-L

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].O.O.[Na+].[Na+]

SMILES

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].O.O.[Na+].[Na+]

25880-69-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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